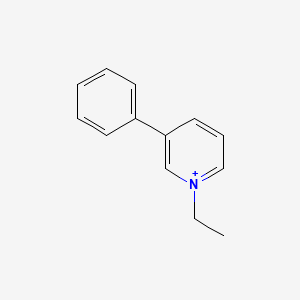
1-Ethyl-3-phenylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-phenylpyridin-1-ium is a quaternary ammonium compound derived from pyridine It is characterized by the presence of an ethyl group and a phenyl group attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-phenylpyridin-1-ium can be synthesized through several methods. . The reaction conditions typically involve the use of anhydrous solvents and catalysts such as aluminum chloride.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-phenylpyridin-1-ium undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases or catalysts.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds.
Scientific Research Applications
1-Ethyl-3-phenylpyridin-1-ium has a wide range of applications in scientific research:
Mechanism of Action
1-Ethyl-3-phenylpyridin-1-ium can be compared with other similar compounds such as pyridine, pyridinium salts, and other quaternary ammonium compounds:
Pyridinium Salts: Similar to other pyridinium salts, it exhibits unique ionic properties, making it useful in various chemical reactions and industrial applications.
Quaternary Ammonium Compounds: Compared to other quaternary ammonium compounds, it has a distinct structure that imparts specific chemical and biological properties.
Comparison with Similar Compounds
- Pyridine
- Pyridinium salts
- Quaternary ammonium compounds
Properties
CAS No. |
126633-59-8 |
|---|---|
Molecular Formula |
C13H14N+ |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
1-ethyl-3-phenylpyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-2-14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3/q+1 |
InChI Key |
TUMQPMKVYZEMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


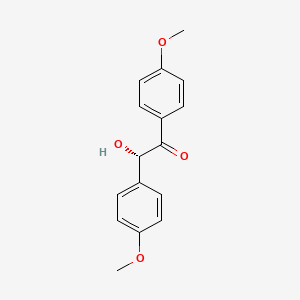
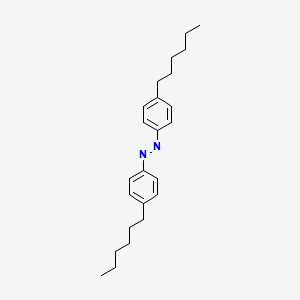
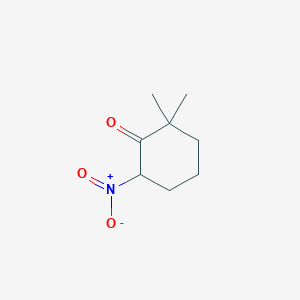
![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)
![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
![4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide](/img/structure/B14275117.png)
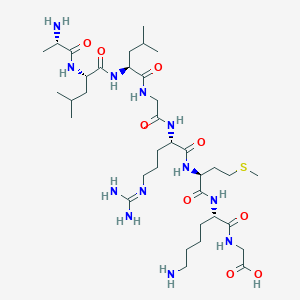
![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
![6-(4-Methylphenyl)thieno[2,3-c]furan](/img/structure/B14275138.png)
![6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal](/img/structure/B14275139.png)

![Benzene, [(dichloromethyl)seleno]-](/img/structure/B14275142.png)

